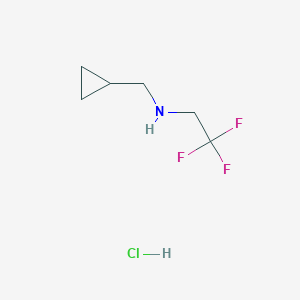

(Cyclopropylmethyl)(2,2,2-trifluoroethyl)amine hydrochloride

Description

(Cyclopropylmethyl)(2,2,2-trifluoroethyl)amine hydrochloride (CAS: 39544-74-6) is an amine derivative featuring a cyclopropylmethyl group and a 2,2,2-trifluoroethyl moiety. Its molecular formula is C₆H₁₀F₃N·HCl, with a molar mass of 173.6 g/mol. Key structural attributes include:

- Trifluoroethyl group: Introduces strong electron-withdrawing effects, influencing reactivity and solubility.

- Hydrochloride salt: Enhances crystallinity and bioavailability.

The compound's SMILES notation is C1CC1CNCC(F)(F)F, and its InChIKey is WIXVHLQTPNUBTC-UHFFFAOYSA-N . Predicted collision cross-section (CCS) values for its adducts range from 136.0–143.2 Ų, suggesting moderate molecular compactness .

Properties

IUPAC Name |

N-(cyclopropylmethyl)-2,2,2-trifluoroethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3N.ClH/c7-6(8,9)4-10-3-5-1-2-5;/h5,10H,1-4H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZKRPICYNZZGGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNCC(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclopropylmethyl)(2,2,2-trifluoroethyl)amine hydrochloride typically involves the reaction of cyclopropylmethylamine with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(Cyclopropylmethyl)(2,2,2-trifluoroethyl)amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form primary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Amine oxides.

Reduction: Primary amines.

Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

(Cyclopropylmethyl)(2,2,2-trifluoroethyl)amine hydrochloride has garnered attention as a potential therapeutic agent due to its unique structure that allows for specific interactions with biological targets.

- Antimalarial Activity : Research has indicated that compounds similar to this amine hydrochloride exhibit significant antimalarial properties. For instance, modifications involving trifluoromethyl groups have been shown to enhance the potency against malaria parasites while improving pharmacokinetic profiles .

- Enzyme Modulation : The compound has been studied for its ability to modulate enzyme activity. In particular, it has been associated with inhibiting enzymes involved in metabolic pathways, which may have implications for treating metabolic disorders .

Pharmacology

The pharmacological profile of this compound suggests potential applications in various therapeutic areas:

- Neuroprotective Effects : Preliminary studies suggest that this compound may exert neuroprotective effects by interacting with specific receptors in the nervous system .

- Antimicrobial Properties : Case studies have demonstrated moderate antibacterial activity against certain bacterial strains, indicating its potential as a candidate for developing new antimicrobial agents .

Case Study 1: Antimalarial Activity

In a study exploring the antimalarial properties of various compounds, this compound was included in a panel of tested substances. The results indicated that modifications to the trifluoromethyl group significantly enhanced the compound's activity against Plasmodium falciparum .

Case Study 2: Enzyme Interaction Studies

Research focusing on enzyme interactions found that this compound could effectively inhibit specific enzymes involved in metabolic pathways. This inhibition suggests potential therapeutic applications in conditions where enzyme activity is dysregulated .

Mechanism of Action

The mechanism of action of (Cyclopropylmethyl)(2,2,2-trifluoroethyl)amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity to specific targets, while the cyclopropylmethyl group can influence its overall stability and reactivity. The compound may modulate the activity of its targets through competitive inhibition or allosteric modulation, leading to various biological effects.

Comparison with Similar Compounds

2-(2,2-Difluorocyclopropyl)ethylamine Hydrochloride (CAS: 2031258-87-2)

- Molecular Formula : C₅H₁₀ClF₂N

- Molar Mass : 157.59 g/mol .

- Key Differences: Substituents: Replaces the trifluoroethyl group with a difluorocyclopropyl moiety. Electronic Effects: Reduced fluorine content (two vs. Structural Impact: The cyclopropane ring is directly fluorinated, altering steric and electronic profiles compared to the non-fluorinated cyclopropylmethyl group in the target compound.

(Cyclopropylmethyl)[(2-fluorophenyl)methyl]amine Hydrochloride

- Key Differences: Aromatic Substitution: Incorporates a 2-fluorobenzyl group instead of trifluoroethyl. Solubility: Likely lower aqueous solubility due to the hydrophobic benzyl group .

Physicochemical Properties

Research and Commercial Considerations

- Research Gaps: No literature data exists for the target compound’s biological activity or toxicity, limiting direct application insights .

- Commercial Availability : The fluorophenyl analog is marketed industrially, emphasizing its utility in pharmaceuticals or agrochemicals, though regulatory requirements vary by region .

Biological Activity

(Cyclopropylmethyl)(2,2,2-trifluoroethyl)amine hydrochloride is a compound of significant interest in medicinal chemistry and biological research. Its unique structural features confer potential biological activities that merit investigation. This article reviews the biological activity of this compound, summarizing relevant findings from diverse sources.

This compound is characterized by its cyclopropylmethyl group and a trifluoroethyl substituent. These structural elements influence its reactivity and interaction with biological targets. The compound is typically utilized as a reagent in organic synthesis and has applications in enzyme inhibition studies and protein interactions .

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The mechanism of action may include:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, leading to altered metabolic pathways.

- Receptor Modulation : Interaction with receptor sites can activate or inhibit signaling pathways, impacting cellular responses.

These interactions often lead to changes in physiological processes such as inflammation, pain response, or metabolic regulation .

Biological Activities

Research has revealed various biological activities associated with this compound:

- Antiinflammatory Activity : Similar compounds have demonstrated potent anti-inflammatory effects in preclinical models. For instance, analogs have shown effectiveness in reducing inflammation markers with minimal cytotoxicity .

- Antiparasitic Effects : Studies indicate that derivatives of this compound may possess activity against parasitic infections, suggesting potential therapeutic applications in treating diseases like malaria .

- Cytotoxicity Profiles : The cytotoxic effects vary significantly among different derivatives. Some exhibit low toxicity while maintaining high potency against target cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key findings include:

- Hydrophobicity : Modifications that enhance lipophilicity can improve membrane permeability but may reduce overall potency.

- Substituent Variations : Variations in substituents on the cyclopropyl or trifluoroethyl groups can lead to significant changes in biological activity. For example, replacing certain groups has been shown to increase potency against specific targets by several folds .

Case Studies

Several case studies highlight the biological relevance of this compound:

-

Anti-inflammatory Effects : In a rat model of adjuvant arthritis, analogs demonstrated significant reductions in inflammatory markers at low doses compared to traditional NSAIDs .

Compound ED50 (mg/kg) Mechanism Compound A 0.05 COX inhibition Compound B 0.02 Lipoxygenase inhibition -

Antiparasitic Activity : A study on Plasmodium falciparum showed that certain derivatives inhibited parasite growth effectively at sub-micromolar concentrations .

Compound IC50 (µM) Target Compound X 0.25 Pf20S proteasome Compound Y 0.30 P-glycoprotein

Q & A

Q. What are the recommended safety protocols for handling (Cyclopropylmethyl)(2,2,2-trifluoroethyl)amine hydrochloride in laboratory settings?

- Methodological Answer : Strict adherence to hazard codes (e.g., H314 for skin corrosion, H315 for irritation) is critical. Use PPE including nitrile gloves, safety goggles, and lab coats. Store in a dry, cool environment (<25°C) under inert gas (e.g., argon) to prevent moisture absorption and degradation . Work in a fume hood to avoid inhalation (P261/P285) and ensure proper ventilation (P271). Spills should be neutralized with inert absorbents and disposed of per local regulations (P501) .

Q. What synthetic routes are employed for preparing this compound?

- Methodological Answer : A plausible route involves alkylation of cyclopropylmethylamine with 2,2,2-trifluoroethyl chloride in anhydrous tetrahydrofuran (THF) under nitrogen. The reaction is monitored via TLC, and the product is precipitated as the hydrochloride salt using HCl gas. Purification via recrystallization from ethanol/ether yields high-purity product. Intermediate characterization by -NMR ensures absence of unreacted starting materials .

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodological Answer : Use a combination of -NMR (to confirm cyclopropane CH at δ 0.5–1.2 ppm and trifluoroethyl CF splitting), -NMR (for trifluoroethyl signals at δ -70 to -75 ppm), and high-resolution mass spectrometry (HRMS) for molecular ion verification. Purity is assessed via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with >98% purity threshold .

Advanced Research Questions

Q. How does the trifluoroethyl group influence physicochemical/pharmacokinetic properties compared to non-fluorinated analogs?

- Methodological Answer : The electron-withdrawing trifluoroethyl group reduces amine basicity (pK ~8.5 vs. ~10.5 for ethyl analogs), enhancing membrane permeability. LogP increases by ~0.8 units due to fluorine’s hydrophobicity, improving bioavailability. Metabolic stability is assessed via liver microsome assays (e.g., human CYP450 inhibition), showing resistance to oxidative deamination .

Q. What analytical approaches detect degradation products under varying storage conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) with LC-MS/MS identify hydrolysis products (e.g., cyclopropanemethanol). Forced degradation under acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions quantifies degradation pathways. Quantitation via external calibration curves ensures <2% total impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.